molecular formula C24H34ClNO4 B5231444 1-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride

1-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride

Cat. No.: B5231444
M. Wt: 436.0 g/mol
InChI Key: PIPVKBYCFGLYLT-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a propanol moiety linked to a dimethoxyphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Propanol Moiety:

    Linking the Dimethoxyphenyl Group: The final step involves the attachment of the dimethoxyphenyl group through an etherification reaction using a suitable phenol derivative and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dimethoxyphenyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpiperidin-4-yl)-2-methyl-benzamide
  • 1-Benzylpiperidin-4-yl)-3,5-dinitro-benzamide
  • 1-Benzylpiperidin-4-yl)-4-methoxy-benzamide

Uniqueness

1-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring with a benzyl group and a dimethoxyphenyl-linked propanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4.ClH/c1-27-23-9-8-21(15-24(23)28-2)17-29-18-22(26)16-25-12-10-20(11-13-25)14-19-6-4-3-5-7-19;/h3-9,15,20,22,26H,10-14,16-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPVKBYCFGLYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COCC(CN2CCC(CC2)CC3=CC=CC=C3)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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